2,3-Bis(thiophen-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(thiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H8O2S2. It is characterized by the presence of two thiophene rings attached to a propenoic acid moiety.
Mechanism of Action
Target of Action
The primary target of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is nematic liquid crystals . These are a type of liquid crystal with a specific orientation, and they play a crucial role in the functioning of liquid crystal displays (LCDs) .
Mode of Action
This compound interacts with its targets by promoting excellent photoalignment of a bulk commercial nematic liquid crystal . This interaction is influenced by the number and disposition of fluoro-substituents and the position of attachment of the terminal thiophene moiety, either 2- or 3-substituted, in the molecular structure of the alignment material .
Biochemical Pathways
It’s known that the compound’s interaction with nematic liquid crystals influences the photoalignment process, which is crucial for the functioning of lcds .
Result of Action
The primary result of the action of this compound is the promotion of excellent photoalignment of a bulk commercial nematic liquid crystal . This effect is crucial for the functioning of LCDs, demonstrating the compound’s potential application in this field .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of fluoro-substituents and the position of the terminal thiophene moiety in the molecular structure of the alignment material . These factors can significantly influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid typically involves the condensation of thiophene derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(thiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
2,3-Bis(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: It serves as a model compound for studying the interactions of thiophene derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2,5-Bis(thiophen-2-yl)thiophene: A compound with three thiophene rings, used in organic electronics.
Thiophene-2-boronic acid: A thiophene derivative with a boronic acid group, used in Suzuki coupling reactions.
Uniqueness
2,3-Bis(thiophen-2-yl)prop-2-enoic acid is unique due to its combination of two thiophene rings and a propenoic acid moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .
Properties
IUPAC Name |
(Z)-2,3-dithiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNDKQJHPKCEM-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C2=CC=CS2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.